Dimethyl 1-cyclopropyl-4-(2,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using a modified Hantzsch reaction []. This reaction involves a one-pot condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. In the synthesis of dimethyl 1-cyclopropyl-4-(2,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, 2,4-dichlorobenzaldehyde, methyl acetoacetate, and cyclopropylamine are typically employed as starting materials. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Compound Description: Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (1) is an analog of the calcium channel blocker nifedipine. [] It was subjected to saponification experiments, which unexpectedly yielded three degradation products. []
Relevance: This compound shares the core 1,4-dihydropyridine-3,5-dicarboxylate structure with the target compound, dimethyl 1-cyclopropyl-4-(2,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Key differences include the substitution at the 1-position (2-cyanoethyl groups vs. a cyclopropyl group) and the aryl group at the 4-position (2-nitrophenyl vs. 2,4-dichlorophenyl). Both compounds are classified as 1,4-dihydropyridines and are structurally related to calcium channel blockers. []
Compound Description: 3-(2-Acetamido-1-carboxy-1-propenyl)-1-hydroxy-2-indolecarboxylic acid (3) was one of the unexpected degradation products identified during the saponification of bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] Its structure was determined through various NMR techniques. []
Relevance: Although structurally distinct from the target compound, this compound highlights potential degradation pathways of 1,4-dihydropyridines. Understanding the degradation products of structurally related compounds can provide insights into the stability and potential metabolites of dimethyl 1-cyclopropyl-4-(2,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. []
Compound Description: 9-Hydroxy-1,3-dimethyl-β-carboline-4-carboxylic acid (4) is another degradation product resulting from the saponification of bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] Like compound 3, its structure was confirmed through NMR analysis. []
Relevance: This compound, while structurally different from the target compound, further emphasizes the potential degradation pathways of 1,4-dihydropyridines, similar to compound 3. Analyzing such degradation products can offer valuable information about the stability and potential metabolic fate of structurally related compounds like dimethyl 1-cyclopropyl-4-(2,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. []
Compound Description: 6-Hydroxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid (6) is the third degradation product identified from the saponification of bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] Its structure was elucidated through NMR studies. []
Relevance: Similar to compounds 3 and 4, this degradation product provides insights into the potential breakdown pathways of 1,4-dihydropyridines, despite being structurally dissimilar to the target compound. This information can be valuable in understanding the stability and potential metabolites of dimethyl 1-cyclopropyl-4-(2,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. []
Compound Description: This series of compounds represents a group of lipophilic 1,4-dihydropyridines synthesized using a modified Hantzsch reaction. [] These compounds served as precursors for synthesizing various derivatives, including valproate, valerate, and 1-methyl-1,4-dihydropyridyl-3-carbonyloxy esters. [] Notably, these compounds demonstrated potent calcium channel antagonist (CCA) activity, with IC50 values ranging from 10^-7 to 10^-10 M. []
Relevance: These compounds share the core 1,4-dihydropyridine-3,5-dicarboxylate scaffold with the target compound, dimethyl 1-cyclopropyl-4-(2,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Variations exist in the substituents at the 1-, 3-, 4-, and 5-positions, showcasing the diverse structural modifications possible within this class of compounds. The significant CCA activity observed in this series highlights the potential for developing novel calcium channel blockers based on the 1,4-dihydropyridine structure. []
Valproate Derivatives (16-18, 34)
Compound Description: This group comprises valproate ester derivatives of the 3-(hydroxyalkyl) 5-alkyl 1,4-dihydro-2,6-dimethyl-4-aryl-3,5-pyridinedicarboxylates. [] They were designed as potential prodrugs to improve the lipophilicity and potentially enhance the anticonvulsant activity of the parent 1,4-dihydropyridines. [] While they displayed potent CCA activity, their anticonvulsant activity varied depending on the spacer length between the valproate moiety and the 1,4-dihydropyridine core. []
Relevance: These derivatives showcase an approach to modifying the pharmacokinetic and pharmacodynamic properties of 1,4-dihydropyridines like the target compound. By introducing the valproate moiety, known for its anticonvulsant activity, the researchers aimed to create dual-acting compounds. The varying activity based on spacer length emphasizes the importance of structural considerations in drug design. []
Valerate Derivatives (19-20)
Compound Description: These derivatives are valerate esters of the 3-(hydroxyalkyl) 5-alkyl 1,4-dihydro-2,6-dimethyl-4-aryl-3,5-pyridinedicarboxylates, synthesized to explore alternative lipophilic modifications. [] These compounds exhibited potent CCA activity, surpassing the potency of the parent 3-(hydroxyalkyl) compounds. []
Relevance: Similar to the valproate derivatives, these compounds illustrate the impact of structural modifications on the biological activity of 1,4-dihydropyridines. The enhanced CCA activity observed with the valerate esters highlights the potential of exploring different lipophilic groups to optimize the desired pharmacological effects. []
Compound Description: These compounds represent a unique class of derivatives featuring a 1-methyl-1,4-dihydropyridyl-3-carbonyloxy moiety attached to the 3-position of the parent 1,4-dihydropyridine core. [] This modification aimed to create a chemical delivery system (CDS) potentially capable of releasing the active 1,4-dihydropyridine upon enzymatic cleavage. [] These derivatives exhibited CCA activity comparable to the parent 3-(hydroxyalkyl) compounds. []
Relevance: These derivatives exemplify a targeted approach to drug delivery using the 1,4-dihydropyridine scaffold. By incorporating a CDS, the researchers aimed to control the release of the active compound, potentially improving its pharmacokinetic profile. The comparable CCA activity suggests that this approach warrants further investigation. []
Compound Description: N6-(3-Iodobenzyl)adenosine-5'-N-methylcarboxamide (IB-MECA) is a selective adenosine A3 receptor agonist. [] Studies have demonstrated its cardioprotective effects during reperfusion by inhibiting the opening of the mitochondrial permeability transition pore (mPTP) via the inactivation of glycogen synthase kinase 3 (GSK-3). []
Relevance: While not a 1,4-dihydropyridine, IB-MECA's mechanism of action is relevant when considering the potential therapeutic applications of dimethyl 1-cyclopropyl-4-(2,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Understanding how different compounds interact with the mPTP and GSK-3 can offer insights into potential synergistic effects or alternative therapeutic strategies for cardiovascular diseases. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.